

Rubranol in vitro biological activity assays

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Compound Focus: Rubranol

CAS No.: 211126-61-3

Cat. No.: S1535895

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Introduction to Rubranol

Rubranol is a linear diarylheptanoid, specifically a 1,7-diphenylheptane derivative with multiple hydroxyl groups, isolated from the herbs of *Alnus nepalensis* and serving as the aglycone for glycosides found in red alder (*Alnus rubra*) bark [1] [2]. Its structure is characterized by a C6-C7-C6 skeleton with phenolic and aliphatic hydroxyl groups, contributing to its potential bioactivity and solubility in organic solvents like DMSO and ethyl acetate [1].

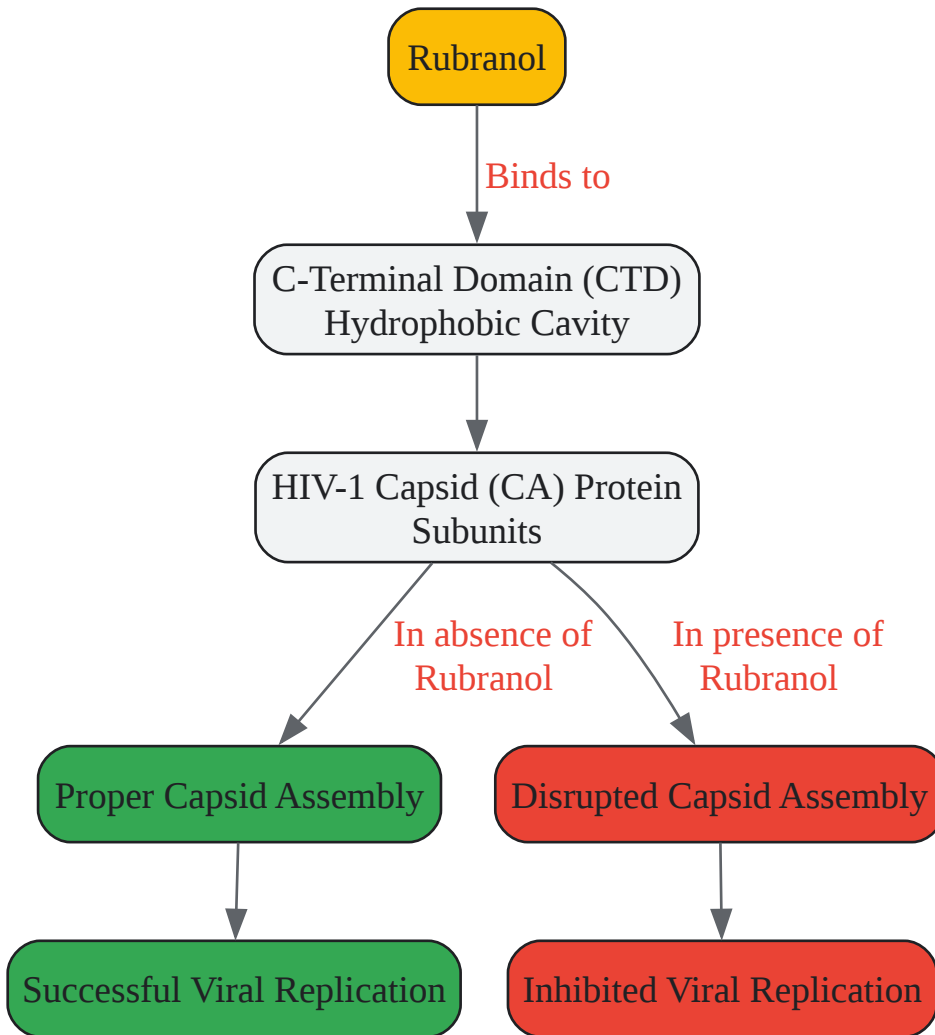
Recent screening efforts have highlighted its potential as an antiviral agent, establishing it as a compound of interest for early-stage drug discovery [3].

Biological Activity & Mechanism of Action

The primary documented in vitro biological activity of **Rubranol** is its inhibition of Human Immunodeficiency Virus Type 1 (HIV-1).

- **Molecular Target:** **Rubranol** targets the **hydrophobic cavity of the C-terminal domain (CA CTD) of the HIV-1 capsid (CA) protein** [3]. The capsid protein plays a critical role in viral assembly and disassembly. Binding to this conserved non-polar groove allosterically disrupts the proper formation of the CA lattice, thereby inhibiting viral replication.
- **Reported Potency:** In a cell-based assay, **Rubranol** demonstrated inhibition of HIV-1 replication with an **EC₅₀ (half-maximal effective concentration) of 15.85 μ M** [3]. This moderate micromolar activity confirms its potential as a lead compound for further optimization.

The diagram below illustrates the proposed mechanism of action of **Rubranol** as an HIV-1 Capsid Assembly Inhibitor.



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Experimental Protocols & Data

This section outlines the key experimental protocols used to characterize **Rubranol**'s activity.

Primary Screening: CA-Targeted Binding Assay

This assay identifies compounds that bind to the recombinant HIV-1 CA C-terminal domain.

- **Objective:** To identify initial hits that bind to the CA CTD hydrophobic cavity.
- **Materials:**
 - Recombinant HIV-1 CA C-terminal domain protein.
 - Library of 2080 natural products, including **Rubranol** [3].
 - Assay buffer and detection reagents (specifics not detailed in source).
- **Methodology:**
 - Incubate the CA CTD protein with individual natural products at a single high concentration (e.g., 50 μ M).
 - Measure binding using a technique suitable for the assay format (e.g., fluorescence quenching, surface plasmon resonance). The specific method was not detailed in the available source.
 - Compounds showing significant binding signal are considered primary hits.
- **Outcome for Rubranol:** **Rubranol** was identified as a primary hit, confirming its binding to the target and selecting it for dose-response experiments [3].

Cytopathic Effect (CPE) Inhibition Assay

This functional cell-based assay validates the antiviral activity of the primary hits.

- **Objective:** To determine the ability of **Rubranol** to protect cells from HIV-1-induced cell death and quantify its efficacy (EC_{50}).
- **Materials:**
 - Cell line susceptible to HIV-1 infection (e.g., T-cell line).
 - HIV-1 virus stock.
 - **Rubranol** stock solution (e.g., in DMSO).
 - Cell culture media and reagents for viability assessment (e.g., MTT reagent).
- **Methodology:**
 - Seed cells in culture plates and infect with HIV-1 at a pre-determined multiplicity of infection (MOI).
 - Treat infected cells with **Rubranol** at a range of concentrations (e.g., 0-100 μ M). Include untreated infected and uninfected controls.
 - Incubate for a set period (e.g., 3-5 days) until a clear CPE is observed in the infected, untreated control.
 - Measure cell viability using a method like the MTT assay, which quantifies metabolically active cells.
 - Calculate the percentage of protection offered by **Rubranol** at each concentration and determine the EC_{50} value using non-linear regression analysis.
- **Outcome for Rubranol:** **Rubranol** inhibited HIV-1-induced CPE with an EC_{50} of **15.85 μ M** [3].

Molecular Docking Analysis

This computational protocol predicts the binding mode of **Rubranol** to its target.

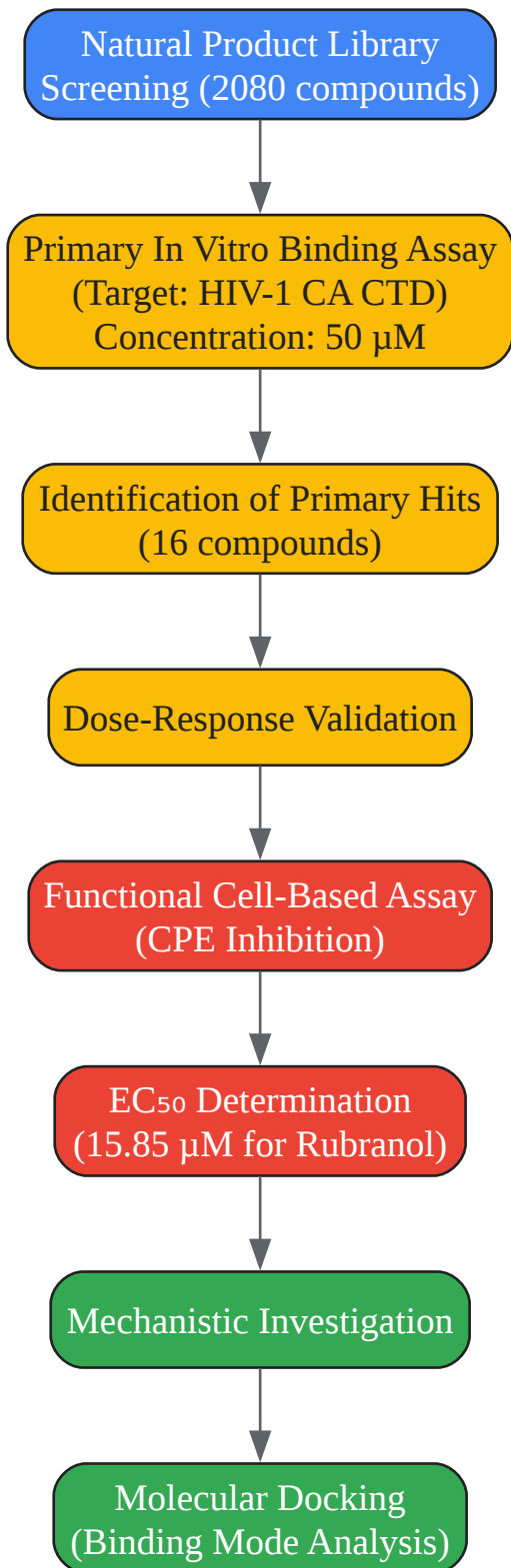
- **Objective:** To model the atomic-level interaction between **Rubranol** and the hydrophobic cavity of the HIV-1 CA CTD.
- **Materials:**
 - Crystal structure of the HIV-1 CA C-terminal domain (e.g., from PDB).
 - 3D chemical structure of **Rubranol**.
 - Molecular docking software.
- **Methodology:**
 - Prepare the protein structure by adding hydrogen atoms, assigning charges, and defining the binding site (the hydrophobic cavity).
 - Prepare the ligand (**Rubranol**) structure by energy minimization and generating possible 3D conformations.
 - Perform docking simulations to generate multiple binding poses.
 - Score the poses and select the most energetically favorable one for analysis of key molecular interactions (e.g., hydrophobic contacts, hydrogen bonds).
- **Outcome for Rubranol:** Docking provided a plausible binding mode, showing that **Rubranol** occupies the hydrophobic groove, primarily through hydrophobic interactions and potential hydrogen bonding with surrounding residues [3]. This insight is crucial for guiding the design of more potent analogs.

The table below summarizes the quantitative data from the key anti-HIV activity assay.

Assay Type	Reported Value (EC ₅₀)	Experimental Context
HIV-1 Replication Inhibition	15.85 μ M	Cell-based assay measuring protection from HIV-1-induced cytopathic effect [3].

Workflow for Activity Assessment

The following diagram summarizes the integrated experimental workflow from primary screening to mechanistic validation, as applied to **Rubranol**.



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Notes for Researchers

- **Compound Sourcing:** **Rubranol** is a specialized natural product and can be procured from chemical suppliers specializing in bioactive compounds, but it may be costly [1].
- **Solubility and Storage:** Prepare stock solutions in DMSO, acetone, or ethyl acetate. For long-term storage, desiccate at -20°C [1].
- **Lead Optimization Starting Point:** The moderate micromolar activity of **Rubranol** presents an opportunity for **lead optimization**. Future work should focus on:
 - **Medicinal Chemistry:** Synthesizing analogs to improve potency and reduce potential toxicity.
 - **ADMET Profiling:** Early assessment of pharmacokinetic properties.
 - **Advanced Assays:** Testing against a broader panel of viral strains and in primary cells.

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References

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